molecular formula C11H12O2 B3014913 3-phenylpent-4-enoic Acid CAS No. 5703-57-1

3-phenylpent-4-enoic Acid

Cat. No. B3014913
CAS RN: 5703-57-1
M. Wt: 176.215
InChI Key: QENLDXDXWGMLMN-UHFFFAOYSA-N
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Description

3-Phenylpent-4-enoic acid is a chemical compound with the molecular formula C11H12O2 . It has an average mass of 176.212 Da and a mono-isotopic mass of 176.083725 Da .


Molecular Structure Analysis

The molecular structure of 3-phenylpent-4-enoic acid consists of a phenyl group (a benzene ring) attached to a pent-4-enoic acid group (a five-carbon chain with a carboxylic acid group at one end and a double bond close to the other end) .


Physical And Chemical Properties Analysis

3-Phenylpent-4-enoic acid is a powder with a melting point of 46-48 degrees Celsius . It has a molecular weight of 176.22 .

Scientific Research Applications

Photocatalysis

Lastly, 3-phenylpent-4-enoic Acid could be part of studies in photocatalysis. Its structure may allow it to absorb light and initiate photocatalytic reactions, which are important in the field of renewable energy.

Each of these applications leverages the unique chemical structure of 3-phenylpent-4-enoic Acid, demonstrating its versatility and importance in various fields of scientific research. While the current search did not yield specific studies or papers detailing these applications, the potential uses outlined are based on the general properties and reactivity patterns of compounds similar to 3-phenylpent-4-enoic Acid .

Safety and Hazards

The safety information available indicates that 3-phenylpent-4-enoic acid may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of 3-phenylpent-4-enoic acid is Rotamase Pin1 (PIN1) . PIN1 is a peptidyl-prolyl cis-trans isomerase that binds to and isomerizes specific phosphorylated Ser/Thr-Pro (pSer/Thr-Pro) motifs . It plays a crucial role in inducing conformational changes in a subset of phosphorylated proteins, acting as a molecular switch in multiple cellular processes .

Mode of Action

3-Phenylpent-4-enoic acid interacts with its target, PIN1, by binding to the phosphorylated Ser/Thr-Pro motifs. This interaction induces conformational changes in the protein structure . PIN1 displays a preference for acidic residues located N-terminally to the proline bond to be isomerized .

Biochemical Pathways

The interaction of 3-phenylpent-4-enoic acid with PIN1 affects several biochemical pathways. For instance, it regulates mitosis by interacting with NIMA and attenuating its mitosis-promoting activity . It also down-regulates the kinase activity of BTK . Furthermore, it can transactivate multiple oncogenes and induce centrosome amplification, chromosome instability, and cell transformation .

Pharmacokinetics

Its molecular weight of 17622 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of 3-phenylpent-4-enoic acid’s action at the molecular and cellular level is multifaceted. It can lead to changes in cell cycle regulation, kinase activity, and gene expression . These changes can ultimately lead to effects such as cell transformation and chromosome instability .

properties

IUPAC Name

3-phenylpent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENLDXDXWGMLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenylpent-4-enoic Acid

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